molecular formula C18H28O4 B14331659 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid CAS No. 100330-75-4

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid

Cat. No.: B14331659
CAS No.: 100330-75-4
M. Wt: 308.4 g/mol
InChI Key: IIWYQFZAPLUNNJ-UHFFFAOYSA-N
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Description

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid is an organic compound with the molecular formula C22H36O6 It is a complex molecule featuring a phenoxy group, ethoxy linkages, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid typically involves multiple steps, starting from the appropriate phenol derivative. The phenol is first alkylated with 2-methylheptan-2-yl bromide under basic conditions to form the alkylated phenol. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. Finally, the resulting compound is carboxylated using chloroacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include alkylation, ethoxylation, and carboxylation, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Scientific Research Applications

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and carboxylic acid groups contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid
  • 2-Methoxyphenylacetic acid
  • dimethyl-(phenylmethyl)-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]ammonium

Uniqueness

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

100330-75-4

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]acetic acid

InChI

InChI=1S/C18H28O4/c1-4-5-6-11-18(2,3)15-7-9-16(10-8-15)22-13-12-21-14-17(19)20/h7-10H,4-6,11-14H2,1-3H3,(H,19,20)

InChI Key

IIWYQFZAPLUNNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCC(=O)O

Origin of Product

United States

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